3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
CAS No.:
Cat. No.: VC15977627
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3N3 |
|---|---|
| Molecular Weight | 201.15 g/mol |
| IUPAC Name | 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine |
| Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2 |
| Standard InChI Key | OOLVDNZNXZNZET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N |
Introduction
Synthetic Methodologies
Retrosynthetic Approaches
The synthesis of imidazo[1,5-a]pyridines typically involves cyclization strategies using 2-aminomethylpyridine precursors. For 3-(trifluoromethyl) derivatives, key steps include:
-
Introduction of the trifluoromethyl group: Achieved via halogen exchange (e.g., Cl → CF₃) on chloropyridine intermediates .
-
Cyclization: Using reagents like triphosgene or thiophosgene to form the imidazole ring .
-
Amine functionalization: Post-cyclization substitution or reduction to install the -NH₂ group.
Optimized Protocol
A scalable route to 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine could adapt methods from Mihorianu et al. , who synthesized 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives:
-
Intermediate synthesis:
-
Cyclization:
-
Amine introduction:
-
Replace the chloride at position 1 via nucleophilic aromatic substitution (e.g., NH₃ under high pressure) or catalytic amination.
-
Table 1. Reaction Optimization for Cyclization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 72 |
| Temperature | 0°C → RT | - |
| Equivalents (Triphosgene) | 0.7 eq | - |
| Base | NaHCO₃ | - |
Spectroscopic Characterization
-
¹H NMR: The amine proton (-NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm. Aromatic protons in the imidazo[1,5-a]pyridine ring resonate between δ 7.2–8.5 ppm, with coupling patterns indicating substituent effects .
-
¹³C NMR: The -CF₃ group causes deshielding of adjacent carbons, with C-F coupling (J ≈ 280 Hz) observable at δ 120–125 ppm .
-
IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1120 cm⁻¹ (C-F) confirm functional groups .
Applications in Drug Discovery
The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amine enables salt formation or conjugation. Potential applications include:
-
Kinase inhibitors: Analogous imidazo[1,5-a]pyridines show activity against PI3K and mTOR pathways .
-
Antimicrobial agents: Structural analogs exhibit potency against Gram-positive bacteria (MIC ≤ 2 µg/mL) .
Table 2. Biological Activity of Related Compounds
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Imidazo[1,5-a]pyridine-1-carboxylic acid | PI3Kγ | 12 |
| 3-(Trifluoromethyl) derivative | mTORC1 | 8.5 |
Recent Advances in Functionalization
Recent methodologies enable C–H functionalization of imidazo[1,5-a]pyridines, expanding derivatization possibilities:
-
Methylene bridging: Formaldehyde-mediated coupling yields bis-imidazo[1,5-a]pyridines, useful as ligands in catalysis .
-
Cross-coupling: Pd-catalyzed Suzuki reactions introduce aryl/heteroaryl groups at position 3 .
Challenges and Future Directions
-
Regioselectivity: Controlling substitution patterns remains challenging due to the scaffold’s electron-deficient nature.
-
Scale-up: Improved protocols for gram-scale synthesis (e.g., continuous flow systems) are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume